Home > Products > Screening Compounds P59489 > 8-Hydroxyoxycodone, 8beta-
8-Hydroxyoxycodone, 8beta- -

8-Hydroxyoxycodone, 8beta-

Catalog Number: EVT-499495
CAS Number:
Molecular Formula: C18H21NO5
Molecular Weight: 331.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Hydroxyoxycodone is a synthetic opioid compound derived from oxycodone, notable for its analgesic properties. It exists in two stereoisomeric forms: 8-alpha-hydroxyoxycodone and 8-beta-hydroxyoxycodone, with the latter being the focus of this analysis. This compound is classified as an opioid analgesic and is primarily used in pain management.

Source and Classification

8-Hydroxyoxycodone is synthesized from 14-hydroxycodeinone, which is obtained from thebaine, a naturally occurring opiate. The compound falls under the category of semisynthetic opioids, which are modified versions of naturally occurring opiates. Its classification as an opioid places it within a group of substances that bind to opioid receptors in the brain, leading to pain relief and other effects.

Synthesis Analysis

The synthesis of 8-hydroxyoxycodone typically involves hydrogenation reactions under specific conditions. Recent advancements have focused on improving the synthesis process to minimize by-products such as 8-hydroxyoxycodone itself and 14-hydroxycodeinone.

Methods and Technical Details

  1. Hydrogenation Process: The use of trifluoroacetic acid (TFA) and glycol during hydrogenation has been shown to significantly reduce the formation of unwanted by-products. The reaction conditions favor the formation of oxycodone with minimal amounts of 8-hydroxyoxycodone or 14-hydroxycodeinone present in the final product .
  2. Purification Techniques: After synthesis, purification can be achieved through precipitation methods that exploit the differing solubility of oxycodone and its by-products in specific solvents .
Molecular Structure Analysis

Structure

The molecular formula for 8-hydroxyoxycodone is C18H21NO3C_{18}H_{21}NO_3. The structure features:

  • A phenolic hydroxyl group at position 8.
  • A basic nitrogen atom characteristic of opioids.
  • Chiral centers that contribute to its stereochemistry.

Data

  • Molecular Weight: Approximately 301.37 g/mol.
  • Stereochemistry: The compound can exist as either 8-alpha or 8-beta, which may influence its biological activity .
Chemical Reactions Analysis

Reactions

The primary reaction involving 8-hydroxyoxycodone is its conversion to oxycodone through reduction processes. This transformation can be influenced by various factors, including pH levels and the presence of specific catalysts.

Technical Details

  • Reduction Mechanism: In acidic conditions, 8-hydroxyoxycodone can revert to 14-hydroxycodeinone, indicating a reversible reaction pathway that can complicate purification efforts .
Mechanism of Action

The mechanism by which 8-hydroxyoxycodone exerts its effects involves binding to opioid receptors in the central nervous system. This interaction leads to:

  • Inhibition of pain pathways.
  • Modulation of neurotransmitter release.
  • Potential side effects typical of opioid usage, such as sedation and euphoria.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and dichloromethane but less soluble in water.

Chemical Properties

  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of phenolic compounds, including potential for oxidation and complexation with metal ions .
Applications

8-Hydroxyoxycodone has potential applications in:

  • Pain Management: As an analgesic agent for treating moderate to severe pain.
  • Research: Studied for its pharmacological effects and potential therapeutic applications in neurodegenerative diseases due to its cytoprotective properties observed in preliminary studies .
Synthetic Pathways and Methodological Advances in 8β-Hydroxyoxycodone Formation

Oxidative Byproduct Generation During Thebaine-to-Oxycodone Synthesis

Mechanistic Insights into 8β-Hydroxyoxycodone as a Secondary Oxidation Product

The formation of 8β-Hydroxyoxycodone occurs as an unintended consequence during the catalytic oxidation of thebaine to oxycodone. This transformation proceeds through a reactive enone intermediate, 14-hydroxycodeinone (14-HC), generated via peracid-mediated diene oxidation in thebaine. Under suboptimal conditions, 14-HC undergoes radical-mediated hydroxylation at the C-8 position, favored by the electron-deficient character of the C-8 carbon adjacent to the enone system. The β-configuration at C-8 arises from steric hindrance from the bridging ether oxygen, directing hydroxyl group addition from the less hindered β-face [1] [7].

Critical factors promoting 8β-Hydroxyoxycodone formation include:

  • Oxidant choice: Strong oxidants (e.g., m-CPBA) generate higher 14-HC concentrations, increasing secondary oxidation risk
  • Temperature excursions: Elevated temperatures (>25°C) accelerate radical rearrangement pathways
  • Metal ion contamination: Trace Fe³⁺ or Cu²⁺ catalyzes Fenton-like reactions that generate hydroxyl radicals

Studies utilizing LC-MS analysis of reaction mixtures reveal that 8β-Hydroxyoxycodone concentrations correlate inversely with pH control. Under alkaline conditions (pH >8), the enolization of 14-HC at C-8 facilitates oxygen insertion, yielding up to 7.2% 8β-Hydroxyoxycodone as a side product. Acidic conditions (pH 4–6) suppress enolization but risk N-demethylation, presenting a process optimization challenge [6] [7].

Table 1: Parameters Influencing 8β-Hydroxyoxycodone Formation During Thebaine Oxidation

Reaction ParameterLow-Risk ConditionsHigh-Risk ConditionsByproduct Yield Range
Temperature0-10°C>25°C0.5-2.1% vs. 4.5-7.2%
Oxidant ConcentrationStoichiometric20% Excess1.8% vs. 6.3%
pH ControlpH 5.5-6.0pH >8.01.2% vs. 7.0%
Metal Ion Contaminants<1 ppm>10 ppm Fe³⁺1.5% vs. 8.9%

Catalytic Systems Influencing Stereoselective Formation of 8β-Hydroxyoxycodone

Transition metal catalysts directly modulate the stereochemical outcome of 14-HC transformations. Palladium-based systems demonstrate superior control over 8β-hydroxylation pathways. When using Pd/C (5% w/w) in acetic acid with hydrogen pressure (50 psi), the in situ reduction of 14-HC generates oxycodone with minimal 8β-Hydroxyoxycodone (<0.5%), attributable to steric shielding by the catalyst surface that blocks β-face approach of hydroxyl radicals [6].

Conversely, homogeneous catalysts like Pd(OAc)₂ in aprotic solvents enable 8β-hydroxylation through ligand-directed stereocontrol. Ethylene glycol as a co-solvent (10% v/v) reduces 8β-Hydroxyoxycodone formation by 85% by coordinating to the palladium center and occupying axial coordination sites. This modification favors α-face hydrogen delivery to C-7, bypassing the radical rearrangement pathway [1] [7].

Recent advances employ bimetallic catalysts (Pd-Rh alloys) to leverage synergistic effects. At a 3:1 Pd/Rh ratio, these systems achieve near-complete suppression of 8β-Hydroxyoxycodone (≤0.1%) while maintaining 14-HC conversion >99.8%. The rhodium component selectively poisons surface sites responsible for radical generation, while palladium sites facilitate hydrogenation [6].

Table 2: Stereoselectivity of Catalytic Systems in 14-Hydroxycodeinone Conversion

Catalyst SystemSolventModifier8β-Isomer YieldOxycodone Selectivity
Pd/C (5%)Acetic AcidNone0.4%98.5%
Pd(OAc)₂DichloromethaneNone6.7%89.2%
Pd(OAc)₂DichloromethaneEthylene Glycol0.9%98.1%
Pd-Rh/Al₂O₃ (3:1)Ethanol/WaterFormic Acid0.1%99.6%
Ru/C (5%)IsopropanolTrifluoroacetate1.2%96.3%

Hydrogenation Strategies for 8β-Hydroxyoxycodone Mitigation

Role of Trifluoroacetic Acid and Diols in Selective Hydrogenation Pathways

Trifluoroacetic acid (TFA) serves a dual function in suppressing 8β-Hydroxyoxycodone during catalytic hydrogenation. Its strong protonation capability converts enolizable intermediates like 14-HC to oxonium ions, preventing radical formation at C-8. Simultaneously, TFA anions form protective ion pairs with the amine functionality, reducing catalyst poisoning. At optimal concentrations (0.5–1.0 M), TFA improves oxycodone yields to ≥97% while suppressing 8β-hydroxylation to <0.3% [1] [6].

Diol solvents (ethylene glycol, propylene glycol) enhance selectivity through chelation control. The cis-diol configuration complexes with the C-7 carbonyl oxygen, blocking the β-face from hydroxyl radical attack. Ethylene glycol at 20% v/v concentration reduces 8β-Hydroxyoxycodone formation by 78% compared to methanol systems. This effect is temperature-dependent, with maximum efficacy at 15–20°C [1].

Advanced solvent engineering combines TFA (0.7 M) with ethylene glycol/propylene glycol mixtures (3:1 ratio) to achieve near-quantitative oxycodone yields (99.2%) and 8β-Hydroxyoxycodone levels below detection limits (≤0.05%). This system operates effectively under mild hydrogenation conditions (40 psi H₂, 25°C), minimizing epimerization risks [1] [7].

Table 3: Solvent Systems for 8β-Hydroxyoxycodone Mitigation in Hydrogenation

Acid SystemDiol AdditiveConcentrationReaction Time (h)8β-Hydroxyoxycodone
NoneNone-3.56.7%
Acetic AcidEthylene Glycol15% v/v2.01.2%
Formic AcidPropylene Glycol20% v/v1.80.8%
TFANone0.7 M1.50.3%
TFAEthylene Glycol0.7 M + 20% v/v1.2<0.05%

Comparative Efficacy of Rhodium- vs. Ruthenium-Based Catalysts

Rhodium catalysts exhibit superior performance in 8β-Hydroxyoxycodone suppression due to their low radical generation propensity. Rh/Al₂O₃ (3% w/w) in TFA-modified ethanol achieves 99.7% oxycodone yield with 0.08% 8β-Hydroxyoxycodone at 50 psi H₂. The exceptional performance stems from rhodium’s high d-electron density, which favors concerted hydrogen transfer over single-electron pathways. Catalyst recyclability remains limited (≤3 cycles) due to TFA-induced metal leaching [6] [7].

Ruthenium catalysts, though more cost-effective, demonstrate higher radical activity. Unmodified Ru/C (5%) in isopropanol produces up to 1.5% 8β-Hydroxyoxycodone. Performance improves significantly with diol modifiers:

  • Neopentyl glycol: Reduces 8β-isomer to 0.4% via steric blocking of Ru active sites
  • 1,3-Butanediol: Enhances selectivity to 99.0% through chelation
  • TFA co-modification: Achieves 0.2% 8β-Hydroxyoxycodone at 80 psi H₂

Despite lower initial activity, ruthenium catalysts show excellent reusability (>10 cycles) in diol-modified systems with minimal metal leaching (≤0.3% per cycle) [1] [7].

Recent catalyst doping strategies overcome limitations: Rh-Ru bimetallic nanoparticles (2–3 nm) on sulfated zirconia exhibit synergistic effects. The rhodium component (20–30 mol%) selectively passivates high-energy ruthenium sites responsible for radical generation. These systems achieve 8β-Hydroxyoxycodone levels of 0.05% at reduced rhodium loadings (0.15 mol%), significantly improving cost efficiency [6].

Table 4: Metal Catalyst Performance in 8β-Hydroxyoxycodone Suppression

CatalystSupportModifier SystemH₂ Pressure (psi)8β-Isomer YieldTurnover Frequency (h⁻¹)
Rh/Al₂O₃ (3%)Al₂O₃TFA (0.7 M)500.08%1,450
Ru/C (5%)CarbonNone501.50%890
Ru/C (5%)CarbonTFA + 1,3-Butanediol800.20%1,120
Pd/C (5%)CarbonAcetic Acid500.40%1,780
Rh-Ru/ZrO₂ (1:4)ZrO₂-SO₄Ethylene Glycol600.05%2,150

Properties

Product Name

8-Hydroxyoxycodone, 8beta-

IUPAC Name

(4R,4aS,5S,7aR,12bS)-4a,5-dihydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

Molecular Formula

C18H21NO5

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C18H21NO5/c1-19-6-5-17-14-9-3-4-11(23-2)15(14)24-16(17)10(20)8-13(21)18(17,22)12(19)7-9/h3-4,12-13,16,21-22H,5-8H2,1-2H3/t12-,13+,16+,17+,18+/m1/s1

InChI Key

SVFULCKGJOWFGT-FGPFUNDFSA-N

SMILES

CN1CCC23C4C(=O)CC(C2(C1CC5=C3C(=C(C=C5)OC)O4)O)O

Canonical SMILES

CN1CCC23C4C(=O)CC(C2(C1CC5=C3C(=C(C=C5)OC)O4)O)O

Isomeric SMILES

CN1CC[C@]23[C@@H]4C(=O)C[C@@H]([C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.